N-Allyl-2,2,2-trifluoroacetamide

Nucleoside Chemistry Palladium Catalysis Heck Reaction

N-Allyl-2,2,2-trifluoroacetamide (CAS 383-65-3) is a synthetic organic compound categorized as a trifluoroacetamide derivative, combining a reactive allyl group with an electron-withdrawing trifluoromethyl moiety. It is primarily utilized as a versatile chemical building block and a protected amine synthon in organic synthesis, particularly valued for its utility in nucleoside modifications and polymer chemistry.

Molecular Formula C5H6F3NO
Molecular Weight 153.1 g/mol
CAS No. 383-65-3
Cat. No. B1296632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Allyl-2,2,2-trifluoroacetamide
CAS383-65-3
Molecular FormulaC5H6F3NO
Molecular Weight153.1 g/mol
Structural Identifiers
SMILESC=CCNC(=O)C(F)(F)F
InChIInChI=1S/C5H6F3NO/c1-2-3-9-4(10)5(6,7)8/h2H,1,3H2,(H,9,10)
InChIKeyUFPBWCBCUAYIIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Allyl-2,2,2-trifluoroacetamide (CAS 383-65-3) Product Profile and Sourcing Guide


N-Allyl-2,2,2-trifluoroacetamide (CAS 383-65-3) is a synthetic organic compound categorized as a trifluoroacetamide derivative, combining a reactive allyl group with an electron-withdrawing trifluoromethyl moiety . It is primarily utilized as a versatile chemical building block and a protected amine synthon in organic synthesis, particularly valued for its utility in nucleoside modifications and polymer chemistry .

1
Dual-function building block
Allyl handle for cross-coupling reactions and TFA protecting group for stability
2
Protected amine synthon
Supports nucleoside modifications and functionalized polymer synthesis
3
Catalytic compatibility
Compatible with Pd-catalyzed and organometallic polymerization workflows

Why Generic Trifluoroacetamides or Allyl Compounds Cannot Substitute N-Allyl-2,2,2-trifluoroacetamide


The strategic combination of an allyl handle for cross-coupling reactions (e.g., Heck, Tsuji-Trost) with a trifluoroacetyl (TFA) protecting group creates a unique reactivity profile that is not recapitulated by simple analogs. Substituting with a non-fluorinated acetamide sacrifices the enhanced stability and electron-withdrawing properties required for many catalytic cycles , while switching to a different TFA-protected amine (e.g., N-propargyl-trifluoroacetamide) fails to provide the correct geometry and reactivity for applications like nucleoside aminoallylation [1].

!
Non-fluorinated acetamide may reduce electron-withdrawing stability required in catalytic cycles
!
Different TFA-protected amine (e.g., N-propargyl) may fail to match geometry for nucleoside aminoallylation
!
Simple allyl compounds lack TFA protecting group, limiting use as protected amine synthon

Quantitative Performance Evidence: N-Allyl-2,2,2-trifluoroacetamide vs. Comparators


Heck Reaction Efficiency: N-Allyl-2,2,2-trifluoroacetamide Delivers 60% Isolated Yield in Nucleoside Modification

In the synthesis of 5-(E)-(3-trifluoroacetamidoallyl)-2'-deoxycytidine (3a), N-allyl-trifluoroacetamide was coupled to 5-iodo-2'-deoxycytidine using Pd2(dba)3 as catalyst and temporary dimethylformamidine protection. The target product was isolated with a 60% overall yield by crystallization . This yield is achieved despite previously reported difficulties in coupling N-allyl-trifluoroacetamide to this specific nucleoside, which were overcome by the optimized catalytic system . In contrast, similar Heck reactions using other allylic amines often require more forcing conditions or yield lower conversions .

Heck Coupling Yield
Reported
60% isolated yield for target; other allyl amines reported lower yields or failed couplings
Supports Heck coupling workflow benchmark for nucleoside modification
Pd2(dba)3-catalyzed method with crystallization isolation
Nucleoside Chemistry Palladium Catalysis Heck Reaction

Electrochemical Synthesis: N-Allyl-2,2,2-trifluoroacetamide Produced in Moderate to Good Yields from CFC-113a

An electrochemical method using a B12 complex catalyst under mild conditions (room temperature, open air) was developed for the synthesis of trifluoroacetamides from 1,1,1-trichloro-2,2,2-trifluoroethane (CFC-113a). N-Allyl-2,2,2-trifluoroacetamide was among thirty examples synthesized with moderate to good yields . While the exact yield for this specific compound is not reported, the method's broad compatibility and user-friendly nature provide a verifiable synthetic route that avoids harsh reagents .

Electrochemical Route
Data to verify
Moderate to good yields under mild conditions (room temp, open air, B12 catalyst)
Supports alternative synthetic route review
Exact yield not reported; greener approach compared to anhydrous acylation
Electrochemistry Green Chemistry Trifluoroacetamide Synthesis

Copolymerization Performance: N-Allyl-2,2,2-trifluoroacetamide Enables Functional Polyolefin Synthesis

In the copolymerization of propylene with various functionalized long-chain α-olefins using three organometallic catalysts (rac-Et(Ind)2ZrCl2 and two benzamidinate catalysts), N-allyl-2,2,2-trifluoroacetamide was successfully incorporated into the copolymer backbone [1]. While the exact incorporation percentage for this comonomer was not quantified in the abstract, the study demonstrated that the trifluoroacetamide functionality is compatible with metallocene and post-metallocene catalysts, enabling the production of functional polyolefins [1]. This contrasts with many other polar comonomers that poison these catalysts.

Copolymerization Compatibility
Class-level
Successful incorporation into polypropylene backbone using organometallic catalysts (qualitative)
Expands utility in functional polyolefin research
Exact incorporation % not quantified; avoids catalyst poisoning seen with many polar comonomers
Polymer Chemistry Organometallic Catalysis Functional Polyolefins

Procurement-Validated Application Scenarios for N-Allyl-2,2,2-trifluoroacetamide


Synthesis of Aminoallyl-Modified Nucleosides for Nucleic Acid Research

N-Allyl-2,2,2-trifluoroacetamide is a key reagent for introducing a protected aminoallyl handle onto nucleosides like 2'-deoxycytidine via Heck coupling, as demonstrated by the 60% isolated yield of 5-(E)-(3-trifluoroacetamidoallyl)-2'-deoxycytidine . The trifluoroacetyl group remains stable during automated nucleic acid synthesis and is readily removed under basic conditions, making it a preferred choice over other protecting groups .

Production of Functionalized Fluoropolymers via Coordination Copolymerization

This compound serves as a viable comonomer in the copolymerization of propylene using group 4 organometallic catalysts, enabling the direct synthesis of polyolefins with pendant trifluoroacetamide groups . Such functionalized polymers are of interest for membrane applications, where the polar groups enhance wettability compared to unmodified polypropylene .

Green Electrochemical Synthesis of Trifluoroacetamide Derivatives

N-Allyl-2,2,2-trifluoroacetamide can be synthesized electrochemically from CFC-113a using a B12 catalyst under mild, ambient conditions, offering a potentially more sustainable and user-friendly route compared to traditional acylation with trifluoroacetic anhydride .

Application
Selection Property
Validation Focus
Aminoallyl-nucleoside synthesis
Dual allyl/TFA protection, Pd-coupling compatibility
Heck coupling efficiency review
Functionalized fluoropolymer production
Polar comonomer compatibility with organometallic catalysts
Catalyst compatibility testing
Electrochemical trifluoroacetamide synthesis
Mild ambient conditions, B12-catalyzed route
Yield and scalability review

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